molecular formula C12H15IO2 B14847775 2-(Cyclohexyloxy)-6-iodophenol

2-(Cyclohexyloxy)-6-iodophenol

Cat. No.: B14847775
M. Wt: 318.15 g/mol
InChI Key: UNFBGMOXAZYYFK-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-iodophenol is a halogenated phenolic compound featuring a cyclohexyloxy group at the 2-position and an iodine atom at the 6-position of the aromatic ring. The iodine substituent confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

2-cyclohexyloxy-6-iodophenol

InChI

InChI=1S/C12H15IO2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2

InChI Key

UNFBGMOXAZYYFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-iodophenol typically involves the iodination of 2-(Cyclohexyloxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate are often employed in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-6-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-iodophenol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Cyclohexyloxy)-6-iodophenol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound* C₁₂H₁₅IO₂ ~322.16 Cyclohexyloxy (2), Iodo (6) Bulky cyclohexyloxy group; iodine enhances electrophilic substitution potential
2-(Cyclohexyloxy)-6-fluoroaniline C₁₂H₁₆FNO 209.26 Cyclohexyloxy (2), Fluoro (6) Fluoro substituent increases electronegativity; amine group for derivatization
2-Iodo-6-isopropoxyphenol C₉H₁₁IO₂ 278.09 Isopropoxy (6), Iodo (2) Smaller alkoxy group reduces steric hindrance; iodine at ortho position
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-... C₂₁H₁₉ClFNO₂ 371.83 Chloro (2), Fluoro (6), hydroxy (3) Complex cyclohexenone scaffold; halogenated aryl group enhances bioactivity

*Theoretical values inferred from analogs.

Physicochemical Properties

  • Molecular Weight and Solubility: The iodine atom and cyclohexyloxy group in this compound increase molecular weight (~322.16 g/mol) and hydrophobicity compared to fluoro (209.26 g/mol) or isopropoxy (278.09 g/mol) analogs. This reduces aqueous solubility but enhances lipid membrane permeability .
  • Intermolecular Interactions: The bulky cyclohexyloxy group may hinder crystal packing, as seen in ’s cyclohexenone derivatives, which exhibit weak C–H···π and X–H···O interactions .

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